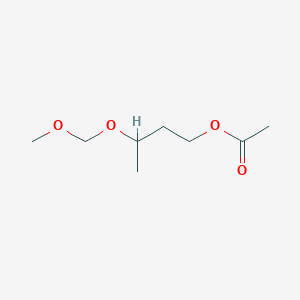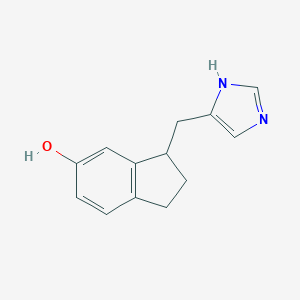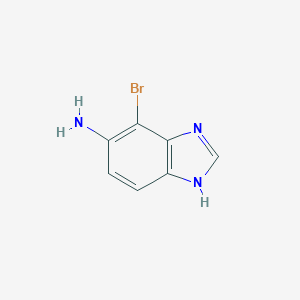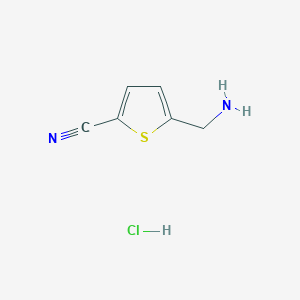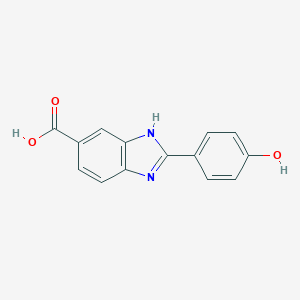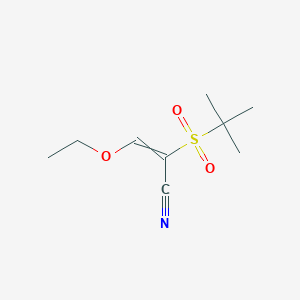
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile is an organic compound that belongs to the class of sulfonyl-substituted acrylonitriles. This compound is characterized by the presence of a tert-butylsulfonyl group and an ethoxy group attached to an acrylonitrile backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile typically involves the reaction of tert-butylsulfonyl chloride with ethoxyacrylonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include triethylamine or pyridine, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted acrylonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological targets, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-Butylsulfonyl)-3-methoxyacrylonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-(tert-Butylsulfonyl)-3-chloroacrylonitrile: Contains a chloro group instead of an ethoxy group.
2-(tert-Butylsulfonyl)-3-phenoxyacrylonitrile: Features a phenoxy group in place of the ethoxy group.
Uniqueness
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile is unique due to the combination of its tert-butylsulfonyl and ethoxy groups, which confer specific reactivity and properties. The ethoxy group provides a balance between hydrophobicity and hydrophilicity, making the compound versatile in various chemical environments.
Propriétés
Numéro CAS |
175201-67-9 |
|---|---|
Formule moléculaire |
C9H15NO3S |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
2-tert-butylsulfonyl-3-ethoxyprop-2-enenitrile |
InChI |
InChI=1S/C9H15NO3S/c1-5-13-7-8(6-10)14(11,12)9(2,3)4/h7H,5H2,1-4H3 |
Clé InChI |
UEZQDEIGENVNHG-UHFFFAOYSA-N |
SMILES |
CCOC=C(C#N)S(=O)(=O)C(C)(C)C |
SMILES canonique |
CCOC=C(C#N)S(=O)(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


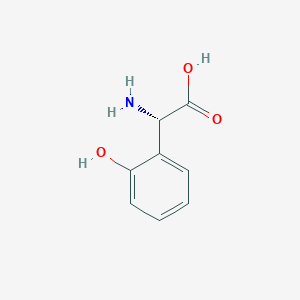
![Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)-](/img/structure/B68830.png)
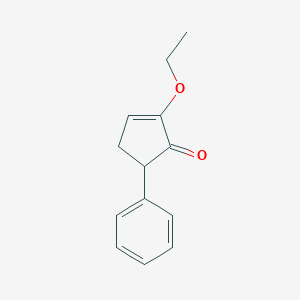
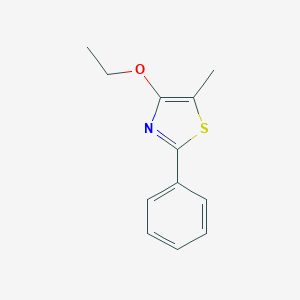
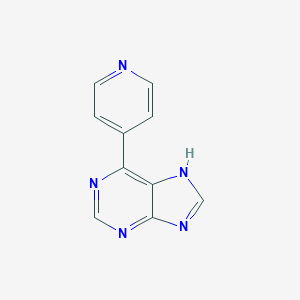
![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
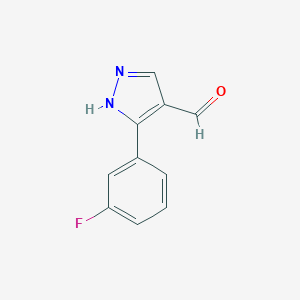
![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)
![1-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione](/img/structure/B68853.png)
